molecular formula C11H13ClF3NO2 B1423280 methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride CAS No. 1354970-82-3

methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride

Cat. No.: B1423280
CAS No.: 1354970-82-3
M. Wt: 283.67 g/mol
InChI Key: DGWMURZHACRUMX-SBSPUUFOSA-N
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Description

Methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride is a chiral organic compound with the molecular formula C11H12F3NO2 and a molecular weight of 283.67 g/mol for the hydrochloride salt . This ester is characterized by a propanoate backbone featuring a primary amino group and a meta-substituted trifluoromethyl phenyl ring on the beta-carbon, which exists in the (R)-enantiomeric form . The compound's structure, particularly the trifluoromethyl group, is often incorporated to enhance metabolic stability, membrane permeability, and binding affinity in bioactive molecules, making it a valuable scaffold in medicinal chemistry research . Compounds within this structural class have demonstrated significant research potential in the investigation of metabolic disorders . The specific stereochemistry ((R)-configuration) is critical for selective interaction with biological targets, such as the Free Fatty Acid Receptor 1 (FFAR1), which is a prominent target in type 2 diabetes research . Researchers utilize this building block in the synthesis of more complex molecules to study mechanisms of action related to insulin secretion, hyperglycemia, and insulin resistance . The provided compound is the hydrochloride salt, which typically offers improved stability and solubility properties. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled as For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Proper storage conditions at -20°C and under an inert atmosphere are recommended to maintain the longevity and purity of the product .

Properties

IUPAC Name

methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2.ClH/c1-17-10(16)6-9(15)7-3-2-4-8(5-7)11(12,13)14;/h2-5,9H,6,15H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWMURZHACRUMX-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](C1=CC(=CC=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354970-82-3
Record name Benzenepropanoic acid, β-amino-3-(trifluoromethyl)-, methyl ester, hydrochloride (1:1), (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354970-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride typically involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved through various methods, including the use of potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA) under mild conditions . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of advanced catalytic systems and continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines and other reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

Methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride has been explored for its potential therapeutic applications due to its structural similarity to amino acids. Its trifluoromethyl group can influence the compound's lipophilicity and metabolic stability, making it a candidate for drug development.

Case Studies:

  • Antidepressant Activity: Research indicates that compounds with similar structures may exhibit antidepressant properties. Studies involving analogs have shown promise in modulating neurotransmitter systems, suggesting potential for treating mood disorders.
  • Anticancer Properties: Investigations into fluorinated amino acids have revealed their ability to inhibit tumor growth in various cancer models, indicating a pathway for developing anticancer agents.

Neuropharmacology

The compound's structural features allow it to interact with neurotransmitter receptors, which is crucial in neuropharmacology.

Case Studies:

  • Receptor Binding Studies: Preliminary studies have demonstrated that this compound can bind to specific neurotransmitter receptors, potentially influencing synaptic transmission and neuronal excitability.

Synthesis of Peptides

Due to its amino acid-like structure, this compound can be utilized in peptide synthesis. Its incorporation into peptide sequences may enhance the stability and bioactivity of the resulting peptides.

Case Studies:

  • Peptide Therapeutics: Research has shown that incorporating trifluoromethylated amino acids into peptide sequences can improve pharmacokinetic properties and increase resistance to enzymatic degradation.

Agricultural Chemistry

The unique properties of trifluoromethyl compounds have led to their exploration in agricultural applications, particularly as agrochemicals.

Case Studies:

  • Pesticide Development: Compounds with trifluoromethyl groups have been studied for their effectiveness as pesticides due to their increased potency against pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity. This can lead to various biological effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituent (Position) Ester Group Stereochemistry Molecular Formula Molecular Weight (g/mol) Source
Target Compound CF₃ (3) Methyl (3R) C₁₁H₁₁ClF₃NO₂ ~282.67* -
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate HCl F (4) Methyl (3R) C₁₀H₁₃ClFNO₂ 233.67
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate HCl F (2,4) Methyl Not specified C₁₀H₁₂ClF₂NO₂ 252.66
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate HCl F (2,4) Ethyl (3R) C₁₁H₁₄ClF₂NO₂ 265.69
Methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate CF₃ (2) Methyl (3r)† C₁₁H₁₁F₃NO₂·HCl ~282.67*
Ethyl 3-amino-3-(3-fluorophenyl)propanoate HCl F (3) Ethyl Not specified C₁₁H₁₅ClFNO₂ 247.70

*Calculated based on analogous structures. †Stereochemistry notation "3r" may indicate racemic or alternative configuration.

Key Observations :

  • Substituent Effects: The CF₃ group in the target compound increases steric bulk and electron-withdrawing effects compared to mono- or di-fluoro analogs. This enhances lipophilicity (logP) and may influence binding affinity in drug-receptor interactions .
  • Ester Groups : Methyl esters (e.g., target compound) generally exhibit faster hydrolysis rates than ethyl esters (e.g., ), impacting metabolic stability in prodrug applications .
  • Stereochemistry : The (3R) configuration in the target compound and some analogs () suggests enantioselective synthesis routes, critical for chiral drug intermediates .

Biological Activity

Methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C11H12F3NO2
  • Molecular Weight : 263.21 g/mol
  • CAS Number : 1213456-22-4
  • Structure : The compound features a trifluoromethyl group, which enhances its lipophilicity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its potential as an anticancer agent and its effects on specific cellular pathways.

Anticancer Potential

Recent studies have highlighted the compound's promising anticancer properties. For instance, it has been shown to exhibit significant inhibitory effects on various cancer cell lines:

  • MCF-7 (breast cancer) : The compound demonstrated an IC50 value of approximately 22.54 µM, indicating moderate potency against this cell line.
  • A549 (lung cancer) : The IC50 value was reported at 5.08 µM, suggesting a stronger inhibitory effect compared to MCF-7 .

Case Studies and Experimental Data

  • Cell Proliferation Assays :
    • In vitro studies have shown that this compound significantly inhibits cell proliferation in both MCF-7 and A549 cell lines.
    • The mechanism appears to involve the induction of apoptosis, as evidenced by increased caspase-3 activity and reduced levels of TNF-α in treated cells .
  • Molecular Docking Studies :
    • Computational studies have predicted the binding affinity of the compound to various protein targets involved in cancer progression, such as VEGFR-2. These studies suggest that the compound may inhibit angiogenesis by blocking this receptor .

Comparative Activity Table

Compound NameCell LineIC50 Value (µM)Mechanism of Action
This compoundMCF-722.54Apoptosis induction
This compoundA5495.08Apoptosis induction

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride, and how can enantiomeric purity be ensured during synthesis?

  • Methodological Answer : Synthesis typically involves asymmetric catalysis or chiral resolution to achieve the (3R)-configuration. Key steps include the formation of the trifluoromethylphenylpropanoate backbone via nucleophilic substitution or cross-coupling reactions. Enantiomeric purity can be ensured using chiral HPLC or circular dichroism (CD) spectroscopy to validate stereochemical integrity . Statistical experimental design (e.g., Design of Experiments, DoE) can optimize reaction parameters like temperature, catalyst loading, and solvent polarity to minimize racemization .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the trifluoromethyl group and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. Polarimetric analysis or chiral stationary-phase HPLC quantifies enantiomeric excess (>98% for pharmaceutical-grade purity). X-ray crystallography may resolve ambiguities in stereochemical assignments .

Q. How does the solubility profile of this compound in solvents like DMSO and water influence its application in in vitro assays?

  • Methodological Answer : The compound’s solubility in DMSO (>5 mg/mL) allows for stock solution preparation, while limited aqueous solubility (4 mg/mL in water) necessitates dilution in buffered systems for cell-based assays. Pre-formulation studies should assess solubility-pH dependence (LogD = 1.83 at pH 7.4) to predict membrane permeability and bioavailability. Co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes can enhance solubility for in vivo studies .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets (e.g., serotonin receptors)?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electron distribution around the trifluoromethyl group to predict electrophilic reactivity. Molecular docking (AutoDock Vina, Schrödinger Suite) simulates binding affinities to serotonin transporters (SERT), leveraging crystallographic data from homologs like fluoxetine-bound SERT. Molecular dynamics (MD) simulations assess stability of ligand-receptor complexes under physiological conditions .

Q. What strategies resolve contradictions in pharmacological data when evaluating the compound’s selectivity for serotonin reuptake inhibition?

  • Methodological Answer : Discrepancies in IC₅₀ values across assays may arise from differences in cell lines (e.g., HEK293 vs. neuronal primary cultures) or assay formats (radioligand binding vs. fluorescence-based uptake). Orthogonal validation using knockout models (e.g., SERT⁻/⁻ cells) and off-target profiling (e.g., dopamine/norepinephrine transporters) clarifies selectivity. Meta-analysis of dose-response curves and statistical power calculations ensure reproducibility .

Q. What experimental design approaches optimize reaction conditions to improve yield and reduce byproducts?

  • Methodological Answer : Response Surface Methodology (RSM) with central composite design identifies optimal parameters (e.g., temperature: 60–80°C, catalyst: 5–10 mol%). Multivariate analysis (ANOVA) quantifies interactions between variables. Continuous flow chemistry minimizes byproducts (e.g., overalkylation) through precise residence time control. Real-time monitoring via FTIR or PAT (Process Analytical Technology) enables rapid iteration .

Q. How does the compound’s stability under varying pH and temperature conditions impact storage and formulation?

  • Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH for 6 months assess degradation pathways (e.g., hydrolysis of the ester moiety). Lyophilization or storage in amber vials under inert gas (N₂) prevents photolytic/oxidative degradation. pH-rate profiling (pH 1–10) identifies degradation hotspots, informing buffered formulation strategies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride
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methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.